molecular formula C11H11BrO2 B12966099 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B12966099
M. Wt: 255.11 g/mol
InChI Key: UXJXCOISDYBOTM-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H11BrO2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a bromine atom and a carboxylic acid group

Preparation Methods

The synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by carboxylation. One common method includes the use of bromine (Br2) in the presence of a catalyst to introduce the bromine atom at the desired position on the tetrahydronaphthalene ring. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to form the carboxylic acid group .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often use continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields a ketone, while reduction with lithium aluminum hydride produces an alcohol .

Scientific Research Applications

5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins[][3].

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

5-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H11BrO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-3,8H,4-6H2,(H,13,14)

InChI Key

UXJXCOISDYBOTM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=CC=C2Br

Origin of Product

United States

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